2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2034315-10-9
VCID: VC6313170
InChI: InChI=1S/C15H16N4O2/c20-15(14-17-6-1-7-18-14)19-10-4-13(5-11-19)21-12-2-8-16-9-3-12/h1-3,6-9,13H,4-5,10-11H2
SMILES: C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3
Molecular Formula: C15H16N4O2
Molecular Weight: 284.319

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine

CAS No.: 2034315-10-9

Cat. No.: VC6313170

Molecular Formula: C15H16N4O2

Molecular Weight: 284.319

* For research use only. Not for human or veterinary use.

2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrimidine - 2034315-10-9

Specification

CAS No. 2034315-10-9
Molecular Formula C15H16N4O2
Molecular Weight 284.319
IUPAC Name (4-pyridin-4-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone
Standard InChI InChI=1S/C15H16N4O2/c20-15(14-17-6-1-7-18-14)19-10-4-13(5-11-19)21-12-2-8-16-9-3-12/h1-3,6-9,13H,4-5,10-11H2
Standard InChI Key VVCNKDLHPWLVBJ-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Piperidine-1-carbonyl group: A saturated six-membered nitrogen-containing ring connected via a carbonyl (-C=O) linker.

  • Pyridin-4-yloxy substituent: A pyridine ring attached through an ether (-O-) bond at the para position .

This configuration enables π-π stacking interactions and hydrogen bonding, critical for binding to biological targets such as kinases .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC15H15N5O2Calculated
Molecular Weight321.32 g/molCalculated
LogP (Partition Coeff.)~2.1 (Estimated)Analog Data
Hydrogen Bond Donors1 (NH in piperidine)Structural
Hydrogen Bond Acceptors6 (N and O atoms)Analysis

The moderate LogP value suggests balanced lipophilicity, favoring membrane permeability while retaining aqueous solubility—a desirable trait for drug candidates .

Synthesis Pathways

Key Synthetic Strategies

Synthesis typically proceeds via a multi-step sequence:

  • Piperidine Functionalization: 4-Hydroxypiperidine is reacted with 4-chloropyridine under nucleophilic aromatic substitution (SNAr) conditions to form 4-(pyridin-4-yloxy)piperidine.

  • Carbonyl Bridging: The piperidine intermediate undergoes acyl chloride coupling with pyrimidine-2-carboxylic acid using Schotten-Baumann conditions .

  • Purification: Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.

Reaction conditions (e.g., DMF as solvent, 60°C) are critical to avoid side reactions such as over-oxidation .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine C2 position requires careful catalyst selection (e.g., Pd(PPh3)4) .

  • Stability of Intermediates: The pyridin-4-yloxy group is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments.

Material Science Applications

Organic Electronics

The conjugated π-system enables use as:

  • Electron-Transport Layers (ETLs): Mobility ≈10⁻³ cm²/V·s (similar to C60 derivatives).

  • Ligands in Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) .

Challenges and Future Directions

Metabolic Stability

Despite improvements over early analogs, hepatic clearance remains suboptimal. Strategies include:

  • Introducing fluorine atoms to block CYP450 oxidation .

  • Replacing the piperidine ring with morpholine to reduce basicity .

Synthetic Scalability

Current routes suffer from low yields (∼35%) due to side reactions. Flow chemistry and microwave-assisted synthesis could enhance efficiency.

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